molecular formula C6H8O3 B057534 3,4-Furandimethanol CAS No. 14496-24-3

3,4-Furandimethanol

Cat. No. B057534
CAS RN: 14496-24-3
M. Wt: 128.13 g/mol
InChI Key: RNKXUVJWMOMTHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Furandimethanol and related compounds involves several methods, including electrochemical reduction and catalytic processes. For instance, the cathodic reduction of dibromo compounds in specific solvents leads to various furan derivatives, highlighting the versatility of electrochemical methods in synthesizing furan-based compounds (Horcajada et al., 2007). Furthermore, palladium-catalyzed oxidative carbonylation and cycloisomerization reactions have been employed to generate substituted furans, demonstrating the role of catalysts in directing the synthesis towards specific furan derivatives (Gabriele et al., 2004).

Molecular Structure Analysis

The molecular and crystal structure of furan derivatives has been extensively studied, revealing insights into their geometric configurations and bonding patterns. For instance, the structure of 3,4-furandicarboxylic acid dimethylester, a related compound, shows the planarity of the furan ring and the spatial orientation of substituent groups, which significantly influence the compound's physical and chemical properties (Okada et al., 1971).

Chemical Reactions and Properties

3,4-Furandimethanol undergoes various chemical reactions, highlighting its reactivity and functional versatility. The compound's ability to participate in electrosynthesis, cycloisomerization, and other transformation reactions underscores its utility in organic synthesis and potential applications in material science and medicinal chemistry (Sniady et al., 2007).

Physical Properties Analysis

The physical properties of 3,4-Furandimethanol, including its crystalline structure, melting point, and solubility, are crucial for its handling and application in various domains. These properties are determined by its molecular structure and intermolecular interactions, which have been explored through crystallographic studies and physical characterization (Greig et al., 2015).

Chemical Properties Analysis

The chemical properties of 3,4-Furandimethanol, such as its reactivity towards nucleophiles, electrophiles, and its potential for polymerization, are essential for its application in chemical synthesis and material science. Research into its reactivity patterns and the development of novel reactions can expand its utility in the synthesis of complex molecules and polymers (Kumalaputri et al., 2014).

Scientific Research Applications

  • Catalysis and Conversion of 5-Hydroxymethylfurfural :

    • Kumalaputri et al. (2014) achieved the tunable and selective hydrogenation of 5-hydroxymethylfurfural into valuable building blocks and liquid fuel additives using copper-doped porous metal oxides. 2,5-Furandimethanol was obtained with excellent selectivity at mild temperatures, while higher temperatures favored the formation of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran (Kumalaputri et al., 2014).
    • Yang et al. (2014) demonstrated the production of tetrahydro-2,5-furandimethanol (THFDM) from fructose using a combination of acid and hydrophobic Ru/SiO2 in a water/cyclohexane biphasic system (Yang et al., 2014).
  • Luminescence in Lanthanide Coordination Polymers :

    • Greig et al. (2015) synthesized luminescent lanthanide coordination polymers through the hydrolysis of dimethyl-3,4-furandicarboxylate under hydrothermal conditions. These materials exhibit promising luminescent properties, which are valuable for optical applications (Greig et al., 2015).
  • Photocatalytic Transformation :

    • Richard et al. (1992) explored the photocatalytic transformation of 2,5-furandimethanol in aqueous ZnO suspensions, leading to various products depending on the substrate concentration and reaction conditions (Richard et al., 1992).
  • Bio-Based Polyimide Synthesis :

    • Zhang et al. (2023) reported the use of furan-based compounds like 2,5-furandimethanol in the synthesis of bio-based polyimides, highlighting their potential as eco-friendly alternatives to petroleum-based polymers (Zhang et al., 2023).

Safety And Hazards

3,4-Furandimethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Biobased furans, such as 3,4-Furandimethanol, are recognized as top-value platform chemicals in the valorization of biomass to chemicals, fuels, and materials . Biocatalysis has emerged as a promising technique in the chemical and pharmaceutical industries because of its exquisite selectivity, mild reaction conditions, and environmental friendliness . Future research directions are proposed to expand the chemical space of furans as well as to improve the commercial acceptance of biocatalytic processes .

properties

IUPAC Name

[4-(hydroxymethyl)furan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKXUVJWMOMTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162849
Record name Furan-3,4-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Furandimethanol

CAS RN

14496-24-3
Record name 3,4-Furandimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14496-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Furandimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan-3,4-diyldimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3,4-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-FURANDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
WL Dills Jr, GM McDonough - Analytical Biochemistry, 1980 - Elsevier
A sensitive fluorometric assay has been developed for the measurement of 1-deoxyfructose in biological fluids. Samples containing 1-deoxyfructose are incubated with an equal volume …
Number of citations: 2 www.sciencedirect.com
Y Kawamata, T Yoshikawa, Y Nakasaka… - Journal of the Japan …, 2019 - jstage.jst.go.jp
Lignocellulosic biomass is an abundant sustainable carbon resource with great potential to solve some of the problems posed by dwindling fossil resources and global warming1)~ 3). …
Number of citations: 15 www.jstage.jst.go.jp
R Yin, R Liu, Y Mei, W Fei, X Sun - Fuel, 2013 - Elsevier
Fast pyrolysis serves as an alternative and eco-friendly method to dispose of biomass waste and to get bio-oil, bio-char and syngas simultaneously. In this study, sweet sorghum …
Number of citations: 217 www.sciencedirect.com
WC Sung - journal of food and drug analysis, 2013 - Elsevier
Smoke condensates from three major smoking ingredients used for traditional Chinese smoked large yellow croaker and chicken—black tea leaves, bread flour, and cane sugar—were …
Number of citations: 35 www.sciencedirect.com
MM Greenberg, SC Blackstock, KJ Stone… - Journal of the …, 1989 - ACS Publications
Thestructure and spin state of 3, 4-dimethylenefuran, 3, 4-dimethylenethiophene, and 3, 4-dimethylenepyrrole are explored by AMI-Cl and other computational methods. In agreement …
Number of citations: 44 pubs.acs.org
Q Liao, C Sun, A Xia, Q Fu, Y Huang, X Zhu… - International Journal of …, 2021 - Elsevier
Hydrothermal treatment can facilitate hydrolysis of biomass wastes such as algae and livestock manures, by converting high-molecular weight carbohydrates and proteins to …
Number of citations: 10 www.sciencedirect.com
C Wen, J Li, X Xu, Q Li, Y Li, Y Chen, G Yang - RSC advances, 2020 - pubs.rsc.org
Sixteen lignans with diverse carbon skeletons, including tetrahydrofuran lignans (1, 13–18), 7,9′-dinorlignan (2), dibenzylbutane lignans (9–10), aryl tetrahydronaphthalene lignans (11…
Number of citations: 6 pubs.rsc.org
DH Nguyen, BT Zhao, DD Le, YH Yoon… - Journal of agricultural …, 2016 - ACS Publications
Two new fatty acid derivatives, echinochlorins A (8) and B (9) and a racemic lignan, (±)-anti-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(E)-3-acetoxypropen-1-yl]-2-methoxyphenoxy}propan-…
Number of citations: 9 pubs.acs.org
M Sengul, H Unver, EF Topdas… - Journal of Food …, 2022 - Wiley Online Library
This study aimed to produce three types of pestil samples (stevia added, sucrose added, and without a sweetener) using the Cornelian cherry (Cornus mas L.) fruit and determine …
Number of citations: 2 ifst.onlinelibrary.wiley.com
S Boukaew, S Yossan, B Cheirsilp… - Journal of Basic …, 2022 - Wiley Online Library
Botrytis cinerea is an economically important disease on numerous vegetables including tomato. From our previous studies, a spore suspension of Streptomyces philanthi RL‐1‐178 …
Number of citations: 6 onlinelibrary.wiley.com

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